Catechol Dimethylether-d6

Beschreibung

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical and Biological Sciences

The substitution of hydrogen with deuterium, an isotope possessing an additional neutron, is a subtle yet powerful technique in scientific investigation. nih.gov While deuterated compounds are chemically similar to their hydrogen-containing counterparts, the mass difference leads to a lower vibrational frequency in chemical bonds. musechem.com This seemingly small change gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly altered. nih.govfaccts.de By measuring these rate changes, researchers can gain profound insights into reaction mechanisms, particularly in identifying the rate-determining steps of a reaction. libretexts.org

In the biological sciences, deuterium labeling is instrumental in metabolism studies. clearsynth.com It allows scientists to trace the metabolic pathways of drugs and other compounds within living organisms, providing crucial data on their absorption, distribution, metabolism, and excretion (ADME). musechem.com This information is vital for drug discovery and development, as it can lead to the creation of more effective and safer therapeutic agents. nih.govclearsynth.com Furthermore, deuterium-labeled compounds serve as invaluable internal standards in mass spectrometry, enhancing the accuracy and precision of quantitative analyses in complex biological samples. musechem.comwikipedia.orgresearchgate.net They are also employed in nuclear magnetic resonance (NMR) spectroscopy to aid in the determination of protein structures and to study interactions between proteins and ligands. clearsynth.comsymeres.com

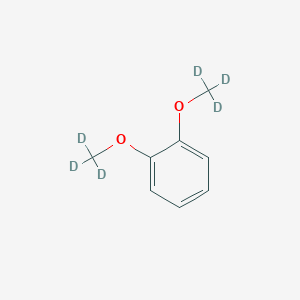

Overview of Catechol Dimethylether-d6 as a Model Deuterated Aromatic System for Research

This compound, with the chemical formula C₈H₄D₆O₂, is a deuterated aromatic compound where the hydrogen atoms on the two methoxy (B1213986) groups are replaced with deuterium. scbt.com This specific labeling makes it an excellent tool for various research applications. It is often used as a stable isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of its non-deuterated counterpart, veratrole (1,2-dimethoxybenzene), and other related compounds in environmental and biological samples. lgcstandards.com The use of deuterated standards like this compound is crucial for correcting for sample loss or variations during the analytical process, thereby ensuring the accuracy of the results. dcu.iemdpi.com

The presence of the deuterated methoxy groups also allows researchers to study specific chemical reactions and metabolic pathways involving these functional groups. For instance, in studies of enzymatic demethylation, the kinetic isotope effect can be observed, providing evidence for the mechanism of C-O bond cleavage. nih.gov Its aromatic ring system also makes it relevant for research into the environmental fate of aromatic pollutants. nih.gov

Historical Context of Deuterated Compound Utilization and Isotope Effects in Scientific Inquiry

The story of deuterated compounds begins with the discovery of deuterium itself in 1931 by Harold Urey, a chemist at Columbia University. wikipedia.orgresearchgate.net This discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened up a new frontier in science. wikipedia.org Initially, the natural abundance of deuterium was found to be very low, approximately 1 atom for every 6400 hydrogen atoms. wikipedia.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480535 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24658-24-0 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Deuterated Catechol Dimethylether

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the catechol dimethylether molecule can be accomplished through several distinct methodologies. These range from direct exchange reactions on the parent compound to more elaborate synthetic sequences.

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) represents a common and atom-economical approach for deuterium labeling. nih.gov It involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, often catalyzed by metals, acids, or bases. mdpi.comunibe.ch

Transition metal catalysis is a powerful tool for C-H bond activation and subsequent deuteration. chemrxiv.org Palladium and rhodium catalysts are particularly effective for this transformation.

Palladium-Catalyzed Deuteration:

Palladium catalysts are widely used for the deuteration of aromatic compounds. researchgate.netuni-freiburg.de Non-directed palladium-catalyzed C-H activation allows for the exchange of hydrogen for deuterium on the aromatic ring of substrates like 1,2-dimethoxybenzene (B1683551). researchgate.netuni-freiburg.denih.gov These reactions often utilize deuterium oxide (D₂O) as the deuterium source, which is both inexpensive and readily available. researchgate.net The process can be reversible, meaning that back-exchange of deuterium to hydrogen is possible under certain conditions. uni-freiburg.de Research has shown that using specific ligands, such as electron-deficient 2-pyridones, can enhance the efficiency of the H/D exchange. researchgate.net

| Catalyst System | Substrate | Deuterium Source | Conditions | Deuterium Incorporation | Reference |

| Pd(OAc)₂ / 2-pyridone ligand | 1,2-dimethoxybenzene | D₂O | 110 °C, 48 h | Moderate to good | researchgate.net |

Rh(III)-Catalyzed Deuteration:

Rhodium(III) catalysts are also effective for C-H functionalization and have been utilized in deuteration reactions. rsc.orgnih.gov These catalysts can facilitate the olefination and deuteration of complex molecules. rsc.org The use of D₂O as both a solvent and a deuterium source is a feature of some rhodium-catalyzed decarbonylation reactions that lead to deuterated products. nih.govresearchgate.net

Acid-catalyzed deuteration is a classic method for introducing deuterium into aromatic rings. mdpi.com The reaction proceeds through an electrophilic aromatic substitution mechanism where a deuteron (B1233211) acts as the electrophile.

The photochemistry of dimethoxybenzenes in aqueous sulfuric acid (H₂SO₄) has been studied, revealing that acid-catalyzed photoprotonation of the aromatic ring occurs, leading to hydrogen-deuterium exchange. researchgate.net This process requires acidities stronger than pH(D) 2 to be effective. researchgate.net Brønsted acids can also catalyze the deuteration of methyl groups attached to N-heteroarylmethanes, proceeding through a dearomatic enamine intermediate. rsc.org While this specific example does not directly apply to the methoxy (B1213986) groups of catechol dimethylether, it illustrates the principle of acid-catalyzed H/D exchange.

| Catalyst | Substrate | Deuterium Source | Conditions | Key Finding | Reference |

| Aqueous D₂SO₄ | 1,2-dimethoxybenzene | D₂SO₄/CH₃CN | Photoirradiation | Acid-catalyzed H/D exchange on the aromatic ring | researchgate.net |

Base-catalyzed H/D exchange typically occurs at carbon atoms adjacent to a carbonyl group through an enolate intermediate. mdpi.com However, for aromatic compounds without such activating groups, base-catalyzed deuteration is less common. Alkaline phosphate (B84403) solutions have been shown to facilitate the deuteration of peptides and proteins at high pH. While not directly demonstrated for catechol dimethylether, this indicates the potential for base-mediated H/D exchange in aqueous media under specific conditions.

Acid-Catalyzed Deuteration (e.g., D2SO4, D3PO4·BF3/D2O)

Multi-step Synthetic Routes from Deuterated Precursors

An alternative to direct H/D exchange is the synthesis of the target molecule from precursors that are already deuterated. atlanchimpharma.com This method offers precise control over the location of the deuterium atoms.

A straightforward route to Catechol Dimethylether-d6 involves the alkylation of deuterated catechol (1,2-Dihydroxybenzene-d6). vulcanchem.com In this method, the aromatic ring is already fully deuterated. The subsequent step is the methylation of the two hydroxyl groups. This is a common reaction in organic synthesis, often achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. mdpi.comresearchgate.net To synthesize this compound, a deuterated methylating agent like iodomethane-d₃ (CD₃I) would be used to introduce the deuterated methyl groups.

| Precursor | Reagent | Product | Significance | Reference |

| 1,2-Dihydroxybenzene-d4 | Methylating Agent | 1,2-Dimethoxybenzene-d4 | Synthesis from a deuterated core | vulcanchem.com |

| Catechol | Iodomethane-d₃ / K₂CO₃ | This compound | Introduction of deuterated methyl groups | musechem.commdpi.com |

Methylation with Deuterated Methylating Agents

A primary and straightforward route to this compound involves the O-methylation of catechol using a deuterated methylating agent. This method directly introduces the deuterium labels onto the methyl groups of the final product. The choice of the deuterated methylating agent is crucial and often dictates the reaction conditions.

One of the most common deuterated methylating agents is deuterated methyl iodide (CD₃I). The synthesis proceeds via a Williamson ether synthesis-type reaction, where catechol is first deprotonated with a suitable base to form the more nucleophilic catecholate dianion. This is subsequently reacted with two equivalents of deuterated methyl iodide.

Reaction Scheme:

The selection of the base and solvent system is critical to ensure high yields and minimize side reactions. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

| Parameter | Condition | Rationale |

| Starting Material | Catechol | Readily available aromatic diol. |

| Methylating Agent | Deuterated Methyl Iodide (CD₃I) | Commercially available; provides direct incorporation of -CD₃ groups. |

| Base | Potassium Carbonate (K₂CO₃) | Effective and commonly used base for O-methylation of phenols. |

| Solvent | Acetone or DMF | Aprotic solvents that facilitate the Sₙ2 reaction. |

| Temperature | Room Temperature to Reflux | Reaction rate can be controlled by temperature. |

| Reaction Time | Several hours | Monitored by techniques like TLC or GC-MS for completion. |

This table presents typical reaction conditions for the synthesis of this compound via methylation with deuterated methyl iodide.

Another potential deuterated methylating agent is deuterated dimethyl sulfate ((CD₃)₂SO₄). While highly effective, its use requires caution due to its toxicity. The reaction mechanism is similar to that of methyl iodide.

Derivatization of Other Deuterated Aromatic Intermediates

An alternative synthetic approach involves the derivatization of a pre-deuterated aromatic intermediate. This strategy is particularly useful if a suitable deuterated precursor is more readily available or if specific labeling patterns are desired. For instance, one could start with a deuterated benzene (B151609) derivative and introduce the methoxy groups. However, for this compound, where the deuterium is on the methyl groups, this approach is less direct than using a deuterated methylating agent.

A more relevant example within this strategy would be the modification of a related deuterated compound. For instance, if deuterated guaiacol (B22219) (2-methoxy-d₃-phenol) were available, a second methylation step with a deuterated methylating agent could yield the desired product.

Site-Selective Deuteration Techniques in Aromatic Systems

While the synthesis of this compound primarily focuses on the methylation step for deuterium incorporation, site-selective deuteration techniques for aromatic systems are crucial for creating specifically labeled standards or for mechanistic studies. These techniques typically involve the selective replacement of hydrogen with deuterium on the aromatic ring itself.

One established method for site-selective deuteration is the deamination of an aromatic amine in the presence of a deuterium source. For example, the deamination of a specific aminoveratrole isomer with sodium nitrite (B80452) in deuterated hypophosphorous acid (D₃PO₂) would lead to the replacement of the amino group with a deuterium atom at a specific position on the aromatic ring. This method allows for precise control over the location of the deuterium label. acs.org

Another approach involves ortho-selective hydrogen-deuterium exchange catalyzed by transition metals. Iridium catalysts, for instance, can direct the deuteration to the positions ortho to a directing group on the aromatic ring. acs.org While not directly applicable for labeling the methyl groups of catechol dimethyl ether, these techniques are invaluable for synthesizing a wider range of deuterated aromatic compounds.

Purification and Isotopic Enrichment Methods for Deuterated Analogues

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and any partially deuterated species. Standard purification techniques such as distillation or column chromatography are commonly employed. mdpi.com

The isotopic enrichment of the final product is a critical parameter that must be determined. This refers to the percentage of molecules that have the desired number of deuterium atoms. High isotopic enrichment is crucial for the compound's utility as an internal standard.

Analytical Techniques for Isotopic Enrichment:

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, allowing for the direct observation of the mass increase due to deuterium incorporation. The relative intensities of the isotopic peaks can be used to calculate the level of deuteration. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to detect the absence of protons at the methylated positions, confirming successful deuteration. ²H NMR directly observes the deuterium nuclei. |

This table outlines the primary analytical methods used to verify the isotopic enrichment of this compound.

To enhance isotopic purity, repeated reaction cycles or more rigorous purification steps may be necessary. For instance, if the initial methylation results in a mixture of d₃- and d₆-labeled species, further purification by preparative chromatography might be required to isolate the fully deuterated product. The use of a significant excess of the deuterated methylating agent can also drive the reaction to completion and maximize the isotopic enrichment.

Advanced Spectroscopic Characterization of Catechol Dimethylether D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. For isotopically labeled compounds like Catechol Dimethylether-d6, specific NMR methods provide unparalleled insights.

Deuterium (B1214612) NMR (2H NMR) for Isotopic Purity, Distribution, and Molecular Dynamics

Deuterium (²H) NMR is a powerful technique for the direct analysis of deuterated compounds. sigmaaldrich.com It is particularly advantageous for highly deuterated molecules where proton NMR signals are weak. sigmaaldrich.com In the case of this compound, ²H NMR can be used to confirm the positions of the deuterium atoms on the two methoxy (B1213986) groups. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com

A key application of ²H NMR is the determination of isotopic purity. rsc.org By comparing the integral of the deuterium signal to that of a known internal standard, the percentage of deuterium enrichment can be accurately quantified. researchgate.netwiley.com This method can be more precise than traditional ¹H NMR or mass spectrometry for determining isotopic abundance. wiley.com Furthermore, ²H NMR can reveal the intramolecular distribution of deuterium, ensuring that the isotopic labeling is specific to the intended methoxy groups. The technique is also sensitive to the local molecular environment, providing information on molecular dynamics and interactions.

Carbon-13 NMR (13C NMR) in Deuterated Solvents for Structural Elucidation

Carbon-13 NMR spectroscopy is a fundamental tool for determining the carbon framework of a molecule. libretexts.org In this compound, the ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the deuterated methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups.

The use of deuterated solvents, such as DMSO-d6 or CDCl₃, is standard in ¹³C NMR to avoid strong solvent signals. ucla.eduwikipedia.org The carbon signals of the deuterated methoxy groups (CD₃) in this compound will exhibit a characteristic splitting pattern due to coupling with deuterium, which has a spin I=1. This results in a multiplet (typically a septet) for the methoxy carbon, confirming the presence of the CD₃ group. oregonstate.edu The chemical shifts of these carbons can be compared to those of non-deuterated veratrole to observe any isotopic effects. sbq.org.brresearchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Catechol Dimethylether Analogs

| Carbon Type | Chemical Shift (ppm) |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H | 110 - 130 |

| Methoxy C | 55 - 65 |

| Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns. |

Proton NMR (1H NMR) with Deuterated Solvents for Residual Proton Analysis and Structural Confirmation

While this compound is deuterated at the methoxy groups, the aromatic protons remain. ¹H NMR spectroscopy is used to analyze these aromatic signals and to detect any residual, non-deuterated methoxy groups. sigmaaldrich.com The aromatic region of the spectrum will show signals corresponding to the four protons on the benzene (B151609) ring. The splitting patterns of these signals provide information about the substitution pattern of the ring.

Deuterated solvents are essential for ¹H NMR to prevent the large solvent signal from obscuring the analyte signals. labinsights.nl However, deuterated solvents always contain a small amount of residual protons, which appear as characteristic peaks in the spectrum. ucla.edusigmaaldrich.com For example, CDCl₃ shows a residual peak at 7.26 ppm. ucla.eduwikipedia.org Analysis of the integration of the aromatic proton signals relative to any residual methoxy proton signals allows for confirmation of the high isotopic enrichment of the methoxy groups. sigmaaldrich.com

Advanced NMR Techniques for Mixture Analysis and Metabolomics Applications

Deuterated compounds like this compound are valuable as internal standards in NMR-based metabolomics. labrulez.comgre.ac.uk In complex biological mixtures, the signals from numerous metabolites can overlap, making quantification challenging. nih.gov The use of a deuterated standard, with its distinct NMR signature, allows for accurate quantification of other metabolites. researchgate.net

Advanced, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to analyze complex mixtures containing this compound. numberanalytics.comipb.pt

COSY helps in identifying proton-proton couplings within the aromatic ring of the molecule. numberanalytics.com

HSQC correlates the aromatic protons to their directly attached carbon atoms. numberanalytics.com

HMBC can show correlations between the aromatic protons and the carbons of the methoxy groups (over two and three bonds), further confirming the structure. numberanalytics.com

These techniques are instrumental in unambiguously assigning all the NMR signals and understanding the interactions of this compound within a complex matrix.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. The most significant difference compared to its non-deuterated counterpart will be the presence of C-D stretching and bending vibrations and the absence of C-H vibrations from the methoxy groups.

The C-D stretching vibrations of the deuterated methyl groups are expected to appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹) due to the heavier mass of deuterium. researchgate.netmsu.edu The spectrum will also show bands corresponding to the aromatic C-H stretching and bending vibrations, as well as the C-O-C ether linkages. wiley.comacs.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Deuterated Methyl (C-D) | Stretch | 2200 - 2000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O-C (ether) | Symmetric Stretch | 1075 - 1020 |

| Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. |

The presence of these characteristic bands in the FTIR spectrum provides complementary evidence for the structure and deuteration of this compound. mtu.edu

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing insights into their structure and dynamics. In the context of this compound (veratrole-d6), this technique, particularly when focused on low-frequency vibrations and methyl torsional modes, can elucidate the conformational preferences and rotational barriers of the methoxy groups.

Methyl Torsional Modes and Rotational Barriers: The rotation of the methyl groups (or in this case, trideuteriomethyl groups) around the C-O bonds in this compound gives rise to torsional modes. These are typically very low-frequency vibrations and can be difficult to observe directly. However, their energies are related to the barrier for internal rotation. Theoretical and experimental studies on similar molecules, such as substituted biphenyls and alkanes, have shown that rotational barriers are influenced by a combination of steric repulsion and hyperconjugation effects. psu.edumdpi.com For veratrole, the orientation of the two methoxy groups relative to the benzene ring defines its conformation. The rotational barriers of the methyl groups are a key factor in determining the stable conformers. While direct Raman data on the methyl torsional modes of this compound is not readily available, analysis of the low-frequency region and comparison with theoretical calculations can provide estimates of these barriers. The study of rotational barriers is crucial for understanding the molecule's flexibility and how it might interact with other molecules. mountainscholar.orggatech.edu

| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) | Information Gained |

| Low-Frequency Vibrations | < 400 | Overall molecular structure, intermolecular interactions, collective motions. |

| Methyl Torsional Modes | Very Low (< 200) | Rotational barriers of methyl groups, conformational preferences. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation and quantification of compounds, including deuterated analogues like this compound.

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for its identification and structural analysis. Comparing the mass spectra of a compound and its deuterated analogue can provide significant insights into the fragmentation mechanisms.

In the mass spectrum of this compound, the six deuterium atoms on the methyl groups lead to a predictable increase in the molecular weight compared to the non-deuterated veratrole. lgcstandards.comscbt.com The fragmentation pathways of veratrole and its derivatives often involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O). For this compound, these losses would be observed as the loss of •CD₃ or CD₂O, respectively. This isotopic labeling allows for the unambiguous identification of fragments containing the methyl groups.

For example, studies on the fragmentation of related deuterated compounds have shown that the location of the deuterium label is crucial in determining the fragmentation pattern. nih.govresearchgate.netresearchgate.net By observing which fragments retain the deuterium label, researchers can deduce the specific bonds that are broken during fragmentation. This information is invaluable for understanding the intrinsic stability of different parts of the molecule and for distinguishing between isomers. nih.gov The use of stable isotope labeling has been instrumental in tracing metabolic pathways, where the mass shift of fragments reveals the transformation of the molecule in a biological system. nih.gov

Table of Expected Fragments in the Mass Spectrum of this compound:

| Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 144.20 |

| [M - •CD₃]⁺ | Loss of a trideuteriomethyl radical | 126 |

| [M - CD₂O]⁺ | Loss of deuterated formaldehyde | 112 |

| [M - CD₃ - CO]⁺ | Subsequent loss of carbon monoxide | 98 |

Note: The actual observed m/z values may vary slightly depending on the instrument and ionization method.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the concentration of a substance. epa.govosti.govnist.govnist.gov It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample containing the unlabeled analyte (veratrole).

The principle of IDMS is that the labeled and unlabeled compounds behave almost identically during sample preparation and analysis. nih.gov After adding the deuterated internal standard, the sample is processed, and the ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. Since the amount of the added standard is known, the concentration of the analyte in the original sample can be calculated with high precision. nist.gov

This compound is an ideal internal standard for the quantification of veratrole for several reasons:

Chemical Equivalence: It has nearly identical chemical and physical properties to veratrole, ensuring it behaves similarly during extraction, chromatography, and ionization. vulcanchem.com

Mass Difference: The 6 Dalton mass difference provides a clear separation in the mass spectrum, allowing for independent and accurate measurement of both the analyte and the standard. musechem.com

Reduced Matrix Effects: Any loss of analyte during sample workup will affect the standard and the analyte equally, meaning the ratio remains constant, which corrects for recovery issues. epa.gov

This technique is particularly valuable for analyzing complex matrices such as environmental or biological samples, where other components might interfere with the measurement. nih.govvulcanchem.com

Elucidation of Fragmentation Pathways of Deuterated Analogues

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption bands are due to π → π* transitions within the benzene ring.

The UV-Vis spectrum of the parent compound, catechol, typically shows an absorption maximum around 280 nm. researchgate.net The spectrum of this compound is expected to be very similar to that of unlabeled veratrole. The substitution of hydrogen with deuterium in the methyl groups has a negligible effect on the electronic transitions of the aromatic ring. The primary chromophore is the dimethoxybenzene system.

Studies on related catechol-derived compounds show characteristic absorption bands that are influenced by the solvent and substituents on the aromatic ring. core.ac.ukresearchgate.net The position and intensity of the absorption maxima can provide information about the electronic structure and conjugation within the molecule.

Typical UV-Vis Absorption Data for Catechol Derivatives:

| Compound | λmax (nm) | Solvent |

| Catechol | ~280 | Aqueous |

| Catechol-based Rosamine Dyes | 512, 551, 649 | Acetonitrile |

Data is illustrative and based on related compounds. researchgate.netcore.ac.uk

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must have a rigid, conjugated structure that allows for efficient emission from the lowest excited singlet state.

The fluorescence properties of this compound are expected to be weak, similar to its non-deuterated counterpart, veratrole. Simple aromatic ethers are generally not strongly fluorescent. However, the introduction of specific functional groups or incorporation into larger, more rigid systems can enhance fluorescence. For instance, catechol-derived rosamine dyes exhibit significant fluorescence that can be quenched or enhanced by the presence of other molecules, making them useful as chemical sensors. core.ac.uk

The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) is a measure of the efficiency of the fluorescence process. Studies on catechol itself have shown that its fluorescence properties are sensitive to the environment, such as the solvent. chemrxiv.org While specific fluorescence data for this compound is scarce, its study could provide insights into its excited-state dynamics.

Rotationally Resolved Electronic Spectroscopy for Excited State Dynamics

For 1,2-dimethoxybenzene (B1683551) (veratrole) and its isotopologues, this method has been crucial in understanding the structural changes that occur upon electronic excitation. Studies on the S₁ ← S₀ electronic transition of the parent molecule, veratrole, have shown that the molecule possesses a planar heavy-atom structure in both its ground and first excited electronic states, with the two methoxy groups in a trans configuration. researchgate.netnih.gov The polarization of the transition dipole moment along the molecule's b-axis confirmed that the S₁ state is of ¹Lb character. researchgate.netnih.gov

The use of isotopically substituted molecules, such as this compound (1,2-(dimethoxy-d6)benzene), is instrumental in refining these structural determinations. researchgate.net Isotopic substitution alters the molecule's mass distribution and, consequently, its moments of inertia and rotational constants, without significantly changing the electronic potential energy surface. By fitting the rotational constants from multiple isotopologues simultaneously, a more accurate and complete molecular structure can be determined for both the ground and excited states. researchgate.net

In a supersonic jet laser spectroscopy study, the origin of the S₁ ← S₀ transition for 1,2-(dimethoxy-d6)benzene was identified at 35767.1 cm⁻¹. colostate.edu The spectrum was noted to be similar to that of the parent compound, but with smaller spacings between peaks, which is consistent with the larger moment of inertia and smaller rotational constants resulting from the deuteration of the methoxy groups. colostate.edu This isotopic shift and change in rotational spacings provide critical data points for elucidating the excited state dynamics and geometry.

| Compound | S₁ ← S₀ Origin (cm⁻¹) | Key Structural Finding |

|---|---|---|

| 1,2-Dimethoxybenzene (Veratrole) | Not specified in provided context | Planar heavy-atom structure with trans-disposed methoxy groups in S₀ and S₁ states. researchgate.netnih.gov |

| This compound | 35767.1 | Smaller spectral peak spacing compared to parent compound, confirming effect of deuteration on rotational constants. colostate.edu |

The analysis of such high-resolution spectra reveals subtle changes upon electronic excitation. For the broader family of dimethoxybenzenes, these studies help to quantify the degree of quinoidal distortion in the excited state, a key factor in their photophysical properties. researchgate.net

Other Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and radical ions. bruker.com It is the only method that directly observes the unpaired electron, providing information about its environment, including its interaction with nearby magnetic nuclei. bruker.com This interaction, known as hyperfine coupling, causes splitting of the EPR signal into multiple lines, creating a characteristic pattern that can be used to identify the radical species and map the distribution of the unpaired electron's wavefunction over the molecule. utexas.edu

While no specific EPR studies on the radical cation of this compound were found in the search results, the technique would be uniquely suited for its analysis. The radical cation of veratrole can be generated, and EPR spectroscopy would be the primary tool for its characterization. The substitution of the six methyl protons with deuterium atoms would have a profound and informative effect on the EPR spectrum.

Protons (¹H) have a nuclear spin (I) of 1/2, which splits a single EPR line into two lines of equal intensity. In contrast, deuterium (²D) has a nuclear spin of I = 1, which splits a single line into three lines of equal intensity. uchile.cl Furthermore, the magnetic moment of deuterium is significantly smaller than that of the proton, leading to much smaller hyperfine coupling constants.

| Nucleus | Nuclear Spin (I) | Number of Hyperfine Lines from a Single Nucleus |

|---|---|---|

| ¹H (Proton) | 1/2 | 2 |

| ²D (Deuteron) | 1 | 3 |

Therefore, an EPR study of the this compound radical cation would yield a spectrum with a markedly different and more compressed hyperfine pattern compared to its non-deuterated counterpart. This isotopic substitution serves as a powerful analytical tool. By comparing the spectra of the deuterated and non-deuterated radicals, the specific hyperfine couplings attributable to the methoxy groups can be unambiguously assigned. This allows for a precise determination of the unpaired electron spin density at the methoxy positions, providing deep insight into the electronic structure of the radical cation. Studies on related species, such as the radical anion of 4-nitroveratrole, demonstrate the utility of EPR in characterizing radicals of veratrole derivatives.

Applications in Mechanistic and Pathway Elucidation Studies

Investigation of Biochemical and Metabolic Pathways

The use of stable isotope-labeled compounds is a cornerstone of metabolic research. Catechol Dimethylether-d6, and its precursors, allow for the precise tracing of metabolic routes in various organisms.

Stable isotope labeling studies have been instrumental in unraveling the metabolic breakdown of salicylic (B10762653) acid (SA), a key plant hormone. In Silene latifolia (white campion), feeding experiments with [2H6]-salicylic acid (SA-d6) led to the emission of veratrole containing the deuterium (B1214612) label, indicating a direct metabolic link. nih.gov Extracts from these flowers revealed labeled catechol as a potential intermediate in this pathway. nih.gov

To further confirm this, subsequent experiments involved feeding the flowers with [2H6]-catechol (Catechol-d6). This resulted in the incorporation of the deuterium label into both guaiacol (B22219) and its downstream product, veratrole. nih.gov These findings strongly support a linear catabolic pathway where salicylic acid is converted to catechol, which is then methylated to form guaiacol, and finally, veratrole. nih.govnih.gov The proposed reaction sequence is: Salicylic Acid → Catechol → Guaiacol → Veratrole. nih.gov This pathway is significant as it sheds light on how plants catabolize the crucial defense hormone, salicylic acid. nih.govbiorxiv.org

The methylation of guaiacol to veratrole is a key step in the biosynthesis of this potent pollinator attractant. nih.gov The identification of catechol O-methyltransferase activity in veratrole-emitting S. latifolia flowers, which was absent in non-emitting flowers, provides enzymatic evidence for this pathway. nih.gov

Table 1: Isotope Labeling Studies in Silene latifolia

| Labeled Compound Fed | Observed Labeled Products | Implied Pathway Step |

|---|---|---|

| [2H6]-Salicylic Acid (SA-d6) | Veratrole, Catechol | Salicylic Acid is a precursor to Veratrole |

This table summarizes the key findings from stable isotope feeding experiments in Silene latifolia, demonstrating the metabolic pathway from salicylic acid to veratrole.

Deuterated compounds like this compound are invaluable for studying the mechanisms of specific enzymes. For instance, Cytochrome P450 enzymes, a superfamily of monooxygenases, are involved in the metabolism of a wide range of compounds, including the demethylation of aromatic ethers. wikipedia.orgwikipedia.org The use of isotopically labeled substrates can help elucidate the specific steps of the catalytic cycle, such as the role of specific P450 isozymes in demethylation reactions. nih.govcollectionscanada.gc.ca The rate of demethylation of a deuterated methoxy (B1213986) group compared to a non-deuterated one can provide insights into the bond-breaking step of the reaction mechanism.

Similarly, the activity of O-methyltransferases, such as Guaiacol O-methyltransferase (GOMT), can be precisely assayed using deuterated substrates. nih.gov In studies on tomato, a catechol-O-methyltransferase (CTOMT1) was identified that preferentially methylates catechol to produce guaiacol. nih.gov While not using a deuterated substrate directly in this specific study, the principle of using labeled substrates to track product formation is a standard technique for characterizing such enzymes. nih.gov The reaction catalyzed is the transfer of a methyl group, and using a deuterated methyl donor or a deuterated acceptor like Catechol-d6 would allow for detailed kinetic analysis.

Deuterium Metabolic Imaging (DMI) is an innovative, non-invasive magnetic resonance imaging (MRI) technique that maps the metabolic activity of deuterated substrates in 3D. yale.edunih.gov By administering a 2H-labeled compound, researchers can track its conversion into various downstream metabolites in vivo. yale.eduisotope.com

While direct studies using this compound in DMI are not prominently documented, the technique is broadly applicable to a range of deuterated molecules. nih.gov For example, DMI has been successfully used with [6,6’-2H2]glucose to study glycolysis and the Warburg effect in brain tumors. nih.govcopernicus.org The principle could be extended to trace the metabolic fate of aromatic compounds like veratrole in different organs or disease states. This would involve administering this compound and monitoring the appearance of deuterated metabolites, providing spatial and temporal information on its metabolic pathways. nih.govisotope.com

Enzymatic Reaction Mechanisms (e.g., Cytochrome P-450 Demethylation, Guaiacol O-methyltransferase activity)

Elucidation of Chemical Reaction Mechanisms

The difference in mass between hydrogen and deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for probing reaction mechanisms.

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kL/kH). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net For C-H bond cleavage, the replacement of hydrogen with deuterium can significantly slow down the reaction, leading to a kH/kD value typically between 2 and 7. wikipedia.org

In the context of this compound, the deuterated methoxy groups (-OCD3) can be used to study reactions involving the cleavage of the C-D bond. For example, in an O-demethylation reaction, a significant KIE would indicate that the C-D bond is being broken in the slowest step of the mechanism. Secondary KIEs, where the labeled bond is not directly broken, can also provide valuable information about changes in hybridization or the steric environment of the reaction center in the transition state. princeton.edugoogle.com

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. numberanalytics.compressbooks.pub The mechanism generally involves two steps: the attack of the electrophile on the aromatic ring to form a carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. openochem.orglibretexts.orgchemistrysteps.com

Studying the KIE for the deuterated aromatic ring of this compound (specifically, a version deuterated on the ring carbons) in an SEAr reaction can reveal which step is rate-determining. If the C-D bond is broken in the slow step, a primary KIE will be observed. However, for many SEAr reactions, the initial attack of the electrophile to form the arenium ion is the rate-determining step, and the subsequent deprotonation is fast. chemistrysteps.com In such cases, there would be no significant primary KIE, as the C-D bond is broken in a fast step after the rate-limiting step. Therefore, the presence or absence of a KIE when using a ring-deuterated Catechol Dimethylether analogue provides crucial evidence for the reaction mechanism.

Reaction Pathway Tracing and Intermediate Identification in Complex Synthetic Routes

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, enabling the differentiation between proposed reaction pathways that would otherwise be indistinguishable. Deuterium labeling experiments, in particular, can provide unambiguous evidence for the nature of molecular rearrangements and the involvement of specific intermediates. rsc.org

To confirm the intramolecular nature of these rearrangements and rule out crossover products, experiments were conducted with an equimolar mixture of a deuterated ether and a non-deuterated ether. rsc.org The exclusive formation of the expected rearranged deuterated product, with no transfer of the deuterated diene chain to the non-deuterated phenol, provided clear evidence for an intramolecular pathway. rsc.org These types of experiments highlight how a molecule like this compound could be employed to trace the movement of the methoxy groups or the aromatic ring in complex transformations.

Table 1: Deuterium Labeling Experiments for Mechanistic Elucidation of Ether Rearrangements rsc.org

| Experiment Type | Substrate(s) | Observation | Conclusion |

|---|---|---|---|

| Pathway Determination | Ether with terminal CD₂ group | Rearranged product retains the terminal CD₂ moiety. | The reaction proceeds via a cardiff.ac.ukcardiff.ac.uk sigmatropic rearrangement, not a double scbt.comscbt.com rearrangement. rsc.org |

| Crossover Test | Equimolar mixture of deuterated ether (10f-d₅) and non-deuterated ether (10a) | Only the rearranged deuterated product (11f-d₅) was isolated; no chain transfer was observed. | The rearrangement is an intramolecular process. rsc.org |

Conformational Dynamics and Molecular Structure Studies

This compound is a valuable substrate for studies focusing on molecular structure, conformational changes, and the energy barriers associated with these dynamics. The replacement of the six methyl protons with deuterium atoms subtly alters the molecule's properties, enabling high-precision spectroscopic investigations.

Torsional Transitions and Rotational Barrier Determinations

The rotation of the methyl groups in ethers is not free but is hindered by an energy barrier, leading to distinct torsional states. Microwave spectroscopy is a highly sensitive technique used to measure the transitions between these states and accurately determine the barrier to internal rotation. uni-hannover.denih.gov Studies on dimethyl ether and its deuterated isotopologues have provided a foundational understanding of these dynamics. arxiv.orgresearchgate.net The laboratory rotational spectrum of doubly-deuterated dimethyl ether, for instance, has been analyzed over a wide frequency range (150 to 1500 GHz). arxiv.org

In microwave spectra, torsional motions can cause splittings in the rotational transitions. nih.govillinois.edu The magnitude of this splitting is directly related to the height of the rotational barrier. For molecules with high barriers (over 1000 cm⁻¹), these splittings may become unresolvable. illinois.edu Theoretical methods, including ab initio and density functional theory (DFT) calculations, complement experimental findings by modeling the torsional potential function to elucidate the origin of the rotational barrier. researchgate.net The rotational barrier in dimethyl ether is significantly higher than in the analogous dimethyl sulfide (B99878), an observation that holds true for related ether and sulfide compounds. uni-hannover.denih.gov This difference is attributed to the distinct electronic and steric environments created by the oxygen and sulfur atoms.

Table 2: Comparison of Experimental Rotational Barriers for Ethers and Sulfides

| Compound | Rotational Barrier (cm⁻¹) | Reference |

|---|---|---|

| Dimethyl Ether | 944 | uni-hannover.denih.gov |

| Dimethyl Sulfide | 736 | uni-hannover.denih.gov |

| trans-Ethyl Methyl Ether | 893 | uni-hannover.de |

Influence of Deuteration on Conformational Preferences and Interconversion

The substitution of hydrogen with deuterium, while electronically conservative, can have measurable effects on the conformational preferences of a molecule. mdpi.com These deuterium isotope effects arise primarily from the difference in mass, which alters the zero-point vibrational energies (ZPVE) of C-D bonds compared to C-H bonds. This can lead to subtle but significant shifts in conformational equilibria and the rates of interconversion between conformers.

Deuteration can influence the strength of non-covalent interactions, including hydrogen bonds. mdpi.com While the effect on a single bond may be small, the cumulative impact in a molecule with multiple deuteration sites can alter the relative stability of different conformers. mdpi.com In complex biological molecules, deuteration of backbone amides has been shown to cause measurable shifts in the NMR signals of nearby nuclei, an effect that is dependent on the local protein secondary structure and backbone dihedral angles. nih.gov This demonstrates the sensitivity of molecular conformation to isotopic substitution. Furthermore, studies on crystalline materials have shown that deuteration can lead to increased structural disorder and slightly modify magnetic exchange interactions between metal centers, highlighting the subtle but definite structural impact of isotopic replacement. clarku.edu For this compound, these principles imply that the deuteration of the methyl groups could slightly alter the preferred orientation of the methoxy groups relative to the phenyl ring, potentially favoring one conformer over another compared to its non-deuterated counterpart.

Molecular Motion and Reorientation in Host-Guest Inclusion Compounds

Host-guest chemistry provides a unique environment to study the dynamics of individual molecules. When a molecule like this compound is encapsulated within the cavity of a larger host molecule, its translational and rotational motions are constrained. escholarship.org Cyclotriveratrylene (CTV), a host molecule synthesized from veratrole (catechol dimethyl ether), is known to form inclusion complexes with a variety of small guest molecules. cdnsciencepub.comresearchgate.net

Deuterium NMR spectroscopy is a particularly powerful technique for probing the dynamics of guest molecules within these supramolecular assemblies. cdnsciencepub.comresearchgate.net By studying a deuterated guest, researchers can monitor its reorientational motions, such as twofold or sixfold jumps, and determine the activation energies for these processes. For example, studies of acetone-d6 (B32918) included in different host compounds revealed that the guest molecule undergoes twofold reorientation about its C=O bond, with activation energies that depend on the specific host environment. cdnsciencepub.comresearchgate.net These studies reveal that despite the often-flexible nature of the host, guest molecules can experience significant steric confinement, leading to increased rotational barriers compared to the free state. escholarship.org The molecular motion of this compound as a guest within a suitable host cavity could be similarly investigated, with its deuterated methyl groups serving as ideal spectroscopic reporters for quantifying its reorientational dynamics and interactions with the host.

Table 3: Activation Energies for Guest Reorientation in Host-Guest Complexes cdnsciencepub.comresearchgate.net

| Host | Guest | Type of Motion | Activation Energy (kJ/mol) |

|---|---|---|---|

| Tris(5-acetyl-3-thienyl)methane (TATM) | Acetone-d6 | Two-site jump about C=O axis | 20.8 (±1.4) |

| Cyclotriveratrylene (CTV) | Acetone-d6 | Two-site jump about C=O axis | 24.1 (±0.5) |

Computational Chemistry and Theoretical Modeling of Catechol Dimethylether D6

Computational chemistry provides powerful tools for investigating the molecular properties and behavior of Catechol Dimethylether-d6, the deuterated analog of veratrole. Theoretical modeling allows for detailed analysis of its structure, spectroscopy, and reactivity at an atomic level, complementing experimental findings.

Role As an Analytical Standard and Tracer in Advanced Chemical Analysis

Internal Standard in Mass Spectrometry (MS) for Quantitative Analysis

In quantitative mass spectrometry, particularly with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. vulcanchem.comresearchgate.net Catechol Dimethyl Ether-d6 serves this purpose exceptionally well for the quantification of its non-deuterated counterpart, veratrole, and related analytes. scispace.com

The principle of stable isotope dilution analysis involves adding a known amount of the deuterated standard to a sample before processing. vulcanchem.com Because Catechol Dimethyl Ether-d6 is chemically almost identical to the analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. scispace.com However, due to its different mass, the mass spectrometer can distinguish it from the native analyte. vulcanchem.com By comparing the signal intensity of the analyte to that of the internal standard, analysts can accurately quantify the analyte's concentration, effectively correcting for variations in sample preparation and instrument response. biorxiv.org This method has been successfully applied to determine trace amounts of endogenous compounds in complex biological matrices like blood and urine. researchgate.net

Table 1: Research Findings on the Use of Deuterated Standards in Mass Spectrometry

| Research Area | Key Finding | Reference |

|---|---|---|

| Method Validation | Deuterated compounds enable the validation of analytical methods by providing a reference with nearly identical chemical properties but a different mass. | vulcanchem.com |

| Quantitative Analysis | The use of deuterated internal standards, such as TBC-methyl-D6, allows for accurate quantification in complex matrices with correlation coefficients >0.99 and accuracy within 15% of the theoretical concentration. | scispace.com |

| Matrix Effect Correction | Analyte-specific deuterated internal standards, like E-DS-D6, can co-elute with analytes and correct for matrix effects in complex samples such as plasma and stool. | biorxiv.org |

Calibration in Nuclear Magnetic Resonance (NMR) Spectroscopy for Analytical Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR). researchgate.net In qNMR, accurate quantification relies on the use of a certified reference material for calibration. While compounds like tetramethylsilane (B1202638) (TMS) are used for calibrating NMR spectra, deuterated compounds also play a role as reference compounds for spectral calibration. vulcanchem.comcarlroth.com

Deuterated solvents, such as Dimethyl sulfoxide-d6 (DMSO-d6), are commonly used in NMR to avoid overwhelming solvent signals. researchgate.net While Catechol Dimethyl Ether-d6 itself is not a primary calibration standard, its well-defined signals in an NMR spectrum can serve as a reference point. The principles of using internal standards in qNMR are similar to those in mass spectrometry; a known amount of a standard is added to the sample, and the integral of the analyte's signal is compared to the integral of the standard's signal. researchgate.net This allows for the precise determination of the analyte's concentration. The use of deuterated compounds helps in providing clean, well-resolved spectra essential for accurate integration and quantification. researchgate.net

Applications in Environmental Tracing and Fate Studies

The stable isotopic labeling of Catechol Dimethyl Ether-d6 makes it an effective tracer for studying the environmental fate and transport of catechol-derived pollutants. musechem.com When released into a specific environment, such as soil or water systems, its movement and degradation can be monitored over time. musechem.com

Researchers can introduce Catechol Dimethyl Ether-d6 into a controlled environmental system and then collect samples at various time points and locations. By using sensitive analytical techniques like GC-MS or LC-MS/MS, they can detect and quantify the tracer, even at very low concentrations. This allows for the study of processes such as:

Transport and Dispersion: How the compound moves through soil, water, and air.

Degradation: The rate and pathways of its breakdown by microbial or chemical processes.

Sorption: Its tendency to attach to soil particles or sediments.

This information is crucial for assessing the environmental impact of pollutants and developing effective remediation strategies. The use of deuterated tracers provides a clear advantage as they are biologically and chemically representative of the pollutant of interest but can be distinguished from any pre-existing background levels of the non-deuterated compound. vulcanchem.com

Biological Tracers in Pharmacokinetic and Drug Disposition Studies

In the realm of pharmacology and toxicology, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug or xenobiotic is paramount. Deuterated compounds like Catechol Dimethyl Ether-d6 are invaluable tools in these pharmacokinetic and drug disposition studies. musechem.com

By administering a compound containing a deuterated tracer, researchers can track its journey through a biological system. vulcanchem.com The distinct mass of the deuterated compound allows it to be differentiated from endogenous molecules and its non-deuterated counterpart. vulcanchem.com This enables detailed analysis of metabolic pathways and the identification of metabolites. For instance, if Catechol Dimethyl Ether is metabolized in the body, the resulting metabolites will retain the deuterium (B1214612) label, allowing for their confident identification using mass spectrometry.

This approach has been instrumental in:

Tracing Biochemical Pathways: Following the metabolic transformation of catechol-containing compounds. vulcanchem.com

Studying Drug Metabolism: Elucidating how drugs are processed and transformed by the body. vulcanchem.com

Investigating Biotransformation: Gaining insights into the processing of catecholic structures in various organisms. vulcanchem.com

The ability to precisely track the fate of a molecule provides critical data for drug development, helping to understand a drug's efficacy and potential for accumulation or the formation of toxic metabolites.

Table 2: Summary of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Catechol Dimethyl Ether-d6 | - |

| Veratrole | - |

| Gas Chromatography-Mass Spectrometry | GC-MS |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS |

| 4-tert-butyl catechol-methyl-D6 | TBC-methyl-D6 |

| Estrogen-Dansyl-Chloride-d6 | E-DS-D6 |

| Nuclear Magnetic Resonance | NMR |

| Quantitative Nuclear Magnetic Resonance | qNMR |

| Tetramethylsilane | TMS |

Emerging Research Frontiers and Future Perspectives

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds has historically been a complex and costly endeavor. Traditional methods, such as hydrogen-deuterium exchange using heavy water (D₂O) in high-pressure batch reactors, are often inefficient, limited in scale, and labor-intensive. ansto.gov.au However, recent innovations are making deuteration more accessible and efficient.

Flow chemistry is emerging as a promising alternative to batch processing. By enabling continuous production, flow chemistry can increase synthesis efficiency and production capacity while allowing for more precise control over reaction parameters like temperature and time, which can improve selectivity and reduce the decomposition of sensitive molecules. ansto.gov.auoled-info.com

Other advanced methods include:

Catalytic Isotope Exchange: The use of metal catalysts like palladium, platinum, and iridium facilitates the exchange of hydrogen for deuterium (B1214612) under milder conditions than traditional methods. ansto.gov.au

Photocatalysis: This green chemistry approach uses light to drive deuteration reactions. For instance, energy-transfer-enabled photocatalysis can activate specific chemical bonds to incorporate deuterium from sources like deuterated chloroform (B151607) (CDCl₃). d-nb.infonih.govresearchgate.net

Electrocatalysis: Combining electrochemistry with photocatalysis offers a novel platform for the deuteration of aromatic compounds using D₂O as the deuterium source. chinesechemsoc.org

These novel methodologies are not only improving efficiency but also enabling greater control over which specific atoms in a molecule are deuterated, a critical factor for many applications.

Table 1: Comparison of Modern Deuteration Methodologies

Methodology Deuterium Source Key Advantages Typical Applications Flow Chemistry D₂O Increased efficiency, scalability, precise process control, improved safety. [2, 3] Large-scale synthesis of deuterated compounds. oled-info.com Catalytic H/D Exchange (e.g., Pd, Pt, Ir) D₂O Milder reaction conditions, high regioselectivity. oled-info.com Selective deuteration of aromatic and heterocyclic compounds. Photocatalysis (e.g., Energy Transfer) CDCl₃, D₂O Metal-free, mild conditions, high selectivity. [18, 24, 26, 30] Late-stage deuteration of complex molecules like pharmaceuticals. rsc.org Electrophotocatalysis D₂O Green chemistry approach, avoids harsh reagents. globalgrowthinsights.com Dearomatic deuteration of (het)arenes. globalgrowthinsights.com

Integration with Advanced High-Resolution Analytical Platforms

The utility of Catechol Dimethylether-d6 and other deuterated compounds is intrinsically linked to the analytical techniques used to study them. Advances in high-resolution platforms are enabling researchers to gain unprecedented insights into molecular structure and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural analysis. measurlabs.com The use of deuterated compounds is essential for eliminating interfering signals from solvents, allowing for clearer spectra of the target molecule. synmr.in Advanced methods are pushing the analytical boundaries:

2D NMR Spectroscopy: Techniques like COSY and HSQC provide detailed information about the connectivity of atoms within a molecule, which is invaluable for complex structures. measurlabs.com

Solid-State NMR (ssNMR): This technique allows for the characterization of materials in their solid form. wikipedia.org When combined with Magic Angle Spinning (MAS), ssNMR can provide detailed structural information on polymers, supramolecular assemblies, and other solid materials. wikipedia.orgresearchgate.net High-field ssNMR can facilitate the rapid analysis of deuterated compounds. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is another critical tool, particularly for verifying the isotopic purity of a deuterated compound. researchgate.net Techniques like electrospray ionization (ESI)-HRMS allow for the precise measurement of mass, enabling researchers to calculate the exact degree of deuterium incorporation in a sample. researchgate.netrsc.org Combining liquid chromatography with HRMS (LC-HRMS) provides a powerful method for separating complex mixtures and analyzing their deuterated components. rsc.org

Neutron Scattering stands out as a unique technique where deuteration is not just helpful but essential. Because hydrogen and deuterium scatter neutrons very differently, researchers can selectively deuterate parts of a large molecule, like a polymer, to create "contrast." nih.govacs.org This allows them to visualize the structure and dynamics of specific regions, which is impossible with most other techniques. nih.govbohrium.com

Table 2: Advanced Analytical Platforms for Deuterated Compound Analysis

Platform Key Information Provided Role of Deuteration Advanced NMR (2D, Solid-State) Detailed molecular structure, atomic connectivity, dynamics, and solid-state organization. [31, 43, 47] Provides "silent" solvents for clear spectra; acts as a label for tracking specific molecular sites. eschemie.com High-Resolution Mass Spectrometry (HRMS) Precise mass, isotopic enrichment, and confirmation of deuteration levels. [14, 38, 48] The subject of analysis; its mass difference from the non-deuterated version is measured. nih.gov Neutron Scattering Structure and dynamics of large molecular assemblies (e.g., polymers) at the nanoscale. [20, 23, 29] Essential for "contrast variation" to highlight specific parts of a molecule or complex. [6, 25]

Broader Impact in Chemical Biology and Material Science Research

The unique properties of deuterated compounds like this compound are having a significant impact across multiple scientific disciplines.

A fundamental principle of deuteration is that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" means that it takes more energy to break a C-D bond. clearsynthdiscovery.com This seemingly small difference has major implications for material science. By strategically replacing C-H bonds with C-D bonds at sites vulnerable to degradation, scientists can create materials with significantly enhanced thermal and oxidative stability. isotope.comeschemie.com

A prime example is in the field of Organic Light-Emitting Diodes (OLEDs) . The lifespan and efficiency of OLEDs, particularly those emitting blue light, are often limited by the degradation of the organic materials. oled-info.comisotope.com Using deuterated compounds in the emissive or host layers can slow these degradation pathways, leading to OLED devices that are brighter, more efficient, and have a substantially longer operational lifetime. oled-info.comisotope.comisotope.comclearsynthdeutero.com

In polymer science , deuteration is a key enabling technology. As mentioned, neutron scattering with deuterium labeling allows researchers to study the conformation, mixing, and dynamics of polymer chains in ways that are otherwise impossible. nih.govacs.org This fundamental understanding is crucial for designing new plastics, rubbers, and other polymeric materials with specific properties. resolvemass.ca

In supramolecular chemistry , which studies complex assemblies of molecules held together by non-covalent forces, deuteration provides a subtle yet powerful probe. The slight differences in bond length and vibrational energy between C-H and C-D bonds can influence intermolecular interactions. osti.gov Researchers use this "steric isotope effect" to study the delicate forces that govern how molecules recognize each other and assemble into larger structures. osti.govrsc.orgnsf.govrsc.org Studying the deuterium equilibrium isotope effect (DEIE) can reveal detailed information about host-guest binding and the forces driving supramolecular formation. rsc.orgnsf.gov

Deuterated compounds are invaluable tools in biomedical research. Because they behave almost identically to their non-deuterated counterparts chemically but have a different mass, they can be used as stable isotope tracers to follow the fate of molecules in biological systems. simsonpharma.com By introducing a deuterated compound into an organism, researchers can use mass spectrometry to track how it is absorbed, distributed, metabolized, and excreted (ADMET). simsonpharma.com

This tracer capability is foundational to the field of metabolomics and the development of imaging biomarkers . Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates, such as deuterated glucose or heavy water, to map metabolic processes in real-time within living tissue. bohrium.comnih.gov Because deuterium has a very low natural abundance, the administered labeled compounds can be detected with minimal background signal, providing a clear picture of metabolic activity. bohrium.comnih.gov This approach holds promise for non-invasively monitoring diseases like cancer and evaluating treatment responses. aacrjournals.orgmdpi.com For instance, L-[¹¹C]deprenyl-D₂, a deuterated PET tracer, is used as an imaging biomarker for the enzyme MAO-B in the human brain. mdpi.com

Applications in Polymer and Supramolecular Chemistry (e.g., Organoclay Composites, Pillararenes)

Challenges and Opportunities in Deuterated Compound Research and Development

Despite the immense potential, the field of deuterated compounds faces several challenges. The primary hurdle is often the high cost and complexity of synthesis . synmr.in Producing high-purity deuterium and incorporating it into specific molecular positions requires specialized, often multi-step, processes. researchgate.net Furthermore, ensuring high isotopic purity—that is, making sure all target hydrogens are replaced with deuterium without unintended exchanges elsewhere—is a significant analytical and synthetic challenge. globalgrowthinsights.comneulandlabs.com

Another challenge is managing the isotopic effects themselves. While the strengthening of the C-D bond is often an advantage, it can also alter reaction rates, selectivity, and even a drug's interaction with its biological target in unexpected ways. synmr.in In drug development, this can sometimes lead to "metabolic switching," where blocking one metabolic pathway causes the drug to be broken down through another, potentially creating unforeseen metabolites. researchgate.net

However, these challenges are outweighed by vast opportunities. In pharmaceuticals , the "deuterium switch"—replacing hydrogens on an existing drug with deuterium—can create new chemical entities with improved pharmacokinetic profiles, such as longer half-lives, reduced toxic metabolites, and more consistent patient exposure. clearsynthdiscovery.comresearchgate.netnih.govtandfonline.com This can lead to safer and more effective medicines and has already resulted in FDA-approved deuterated drugs. nih.gov

In material science , the opportunity to create more stable and efficient materials, like those for OLEDs, is a significant driver of innovation. isotope.comeschemie.com For researchers, the continued development of more cost-effective synthesis methods will make these powerful molecular tools more accessible, opening up new avenues for fundamental discoveries in chemistry, biology, and physics. simsonpharma.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.